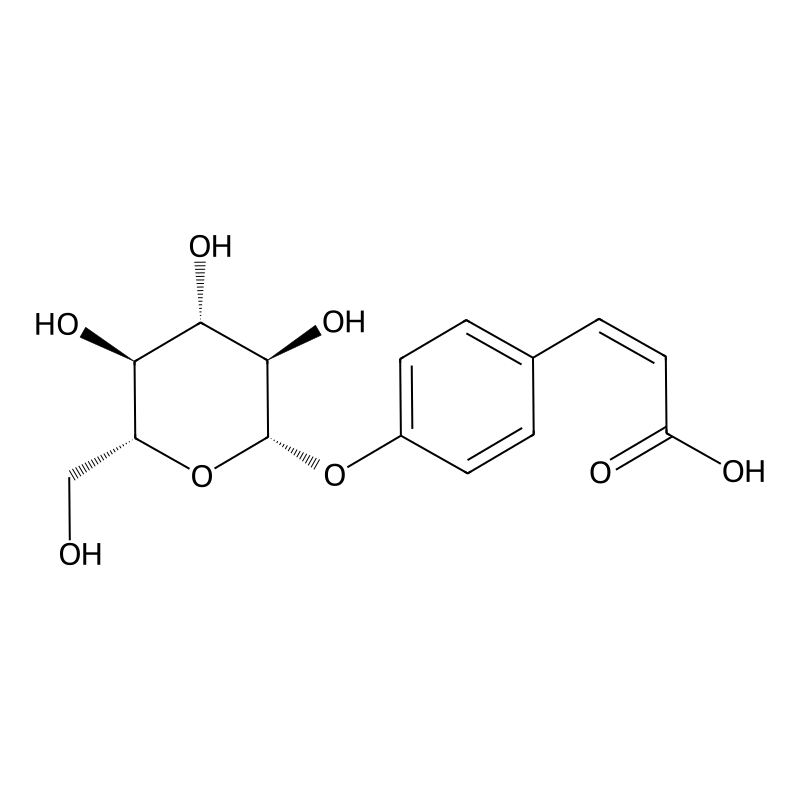4-O-beta-Glucopyranosyl-cis-coumaric acid

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biological Occurrence and Activity:
4'-O-beta-D-glucosyl-cis-p-coumaric acid (4'-O-Glc-cis-pCA) is a naturally occurring phenolic compound found in various plants, including Kunzea ambigua and Breynia rostrata []. It belongs to the class of glucosyl hydroxycinnamic acids, which are known for their diverse biological activities. Studies have shown that 4'-O-Glc-cis-pCA possesses a range of interesting properties, including:
- Antioxidant activity: 4'-O-Glc-cis-pCA exhibits free radical scavenging and metal chelating activities, indicating its potential as an antioxidant.
- Antimicrobial activity: Studies have shown that 4'-O-Glc-cis-pCA displays antibacterial and antifungal properties against various pathogens [].
- Anti-inflammatory activity: 4'-O-Glc-cis-pCA has been shown to possess anti-inflammatory effects in cell-based models [].
Potential Applications:
Due to its diverse biological activities, 4'-O-Glc-cis-pCA holds potential for various applications in the fields of:
- Food Science: As an antioxidant, 4'-O-Glc-cis-pCA could be used as a natural food preservative to extend shelf life and improve food quality.
- Pharmaceuticals: The anti-inflammatory and antimicrobial properties of 4'-O-Glc-cis-pCA suggest its potential for developing new therapeutic agents [].
- Cosmetics: The antioxidant activity of 4'-O-Glc-cis-pCA could be beneficial in developing skincare products with anti-aging and protective properties [].
4-O-beta-Glucopyranosyl-cis-coumaric acid is a natural compound primarily derived from various plants, notably the lotus species Nelumbo nucifera. This compound is characterized by its glucopyranosyl moiety attached to a cis-coumaric acid structure, which contributes to its unique chemical properties. The molecular formula for 4-O-beta-Glucopyranosyl-cis-coumaric acid is C₁₅H₁₈O₈, and it has a CAS number of 117405-48-8. Its structure can be visualized as a coumaric acid backbone with a beta-glucosyl group at the 4-position, which enhances its solubility and potential bioactivity in biological systems .
- Antioxidant activity: The cis-p-coumaric acid moiety possesses phenolic properties, suggesting potential antioxidant activity.
- Signaling molecule: The compound might play a role in plant signaling pathways, although further research is needed.
The chemical behavior of 4-O-beta-Glucopyranosyl-cis-coumaric acid includes reactions typical of phenolic compounds, such as oxidation and esterification. It can undergo hydrolysis to release glucose and cis-coumaric acid under acidic conditions. Additionally, it may participate in redox reactions due to the presence of hydroxyl groups, which can act as electron donors or acceptors. The compound's stability and reactivity can be influenced by environmental factors like pH and temperature .
4-O-beta-Glucopyranosyl-cis-coumaric acid exhibits several biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Studies have indicated that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. Furthermore, its anti-inflammatory effects may contribute to its potential therapeutic applications in conditions characterized by chronic inflammation. The compound has also shown promise in inhibiting the growth of various microbial strains, suggesting its utility in natural product-based antimicrobial therapies .
The synthesis of 4-O-beta-Glucopyranosyl-cis-coumaric acid can be achieved through various methods:
- Extraction from Natural Sources: The most common method involves extracting the compound from plant materials such as Nelumbo nucifera.
- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where glucose derivatives are introduced to cis-coumaric acid under specific conditions to form the desired glucopyranosyl derivative.
- Biotransformation: Utilizing microbial or enzymatic processes to convert naturally occurring precursors into 4-O-beta-Glucopyranosyl-cis-coumaric acid is another promising avenue for synthesis .
4-O-beta-Glucopyranosyl-cis-coumaric acid has several applications across different fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a potential therapeutic agent for various diseases.
- Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing oxidative damage.
- Food Industry: As a natural preservative, it may be used to enhance the shelf-life of food products by preventing microbial growth .
Research on interaction studies involving 4-O-beta-Glucopyranosyl-cis-coumaric acid has focused on its synergistic effects with other phytochemicals. For instance, studies have suggested that combining this compound with flavonoids can enhance its antioxidant capacity significantly. Additionally, its interactions with cellular receptors have been investigated to understand its mechanism of action in biological systems better. These studies indicate that the compound may modulate various signaling pathways involved in inflammation and cell survival .
Several compounds share structural similarities with 4-O-beta-Glucopyranosyl-cis-coumaric acid. Below is a comparison highlighting their uniqueness:
The uniqueness of 4-O-beta-Glucopyranosyl-cis-coumaric acid lies in its specific beta-glucosidic linkage and cis configuration, which differentiate it from other similar compounds in terms of solubility and biological activity.








